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Compound of Interest

Compound Name: B-428

Cat. No.: B1201740

ABBV-428 is a first-in-class, mesothelin-targeted, bispecific antibody designed for tumor
microenvironment-dependent CD40 activation with the goal of limiting systemic toxicity
associated with CD40 agonism.[1][2] It is an investigational agent for the treatment of
advanced solid tumors.

Mechanism of Action

ABBV-428 exerts its anti-tumor effect through a dual-targeting mechanism. One arm of the
bispecific antibody binds to mesothelin, a cell-surface glycoprotein highly expressed on various
tumor types, including mesothelioma and ovarian cancer.[1][3] The other arm binds to CD40, a
costimulatory receptor found on antigen-presenting cells (APCs) such as dendritic cells, B cells,
and macrophages.[4][5]

This targeted approach is designed to localize CD40 activation to the tumor microenvironment,
thereby enhancing the anti-tumor immune response while minimizing systemic side effects.[1]
[2] The binding of ABBV-428 to mesothelin-expressing tumor cells leads to the activation of
CD40 on nearby APCs. This, in turn, is hypothesized to:

e License APCs to promote the activation and proliferation of tumor-specific T cells.[1][5]

e Re-educate macrophages towards a pro-inflammatory phenotype that can destroy tumor
stroma.[1]

o Enhance B-cell activity and antibody production.[1][5]

Signaling Pathway
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The activation of CD40 by ABBV-428 in the tumor microenvironment initiates a cascade of
downstream signaling events within the antigen-presenting cell. This pathway is crucial for
mounting an effective anti-tumor immune response.

ABBV-428

Binfds to CD40 Binds to Mesothelin

Tumor Microenvirgnment

Antigen-Presenting Cell (APC) Mesothelin-Expressing Tumor Cell

CD40 Mesothelin

APC Signaling {Cascade

TRAF Recruitment

PI3K Pathway

NF-kB Pathway MAPK Pathway Tumor Cell Killing

APC Activation & Survival

T-Cell Primiig & Activation

.

Click to download full resolution via product page

ABBV-428 Mechanism of Action

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1201740?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Quantitative Data

The following tables summarize key quantitative data from the Phase | clinical trial of ABBV-428
(NCT02955251).[1][2]

Tahle 1: ABRV-428 [ Eccalati | Pati Enroll

Dose Level (mgl/kg) Number of Patients
0.01 2
0.03 2
0.1 6
0.2 6
0.4 5
0.8 4
1.6 3
24 3
3.6 6
Total 59

Table 2: Treatment-Related Adverse Events (Grade =3)

Adverse Event Number of Patients (%)
Pericardial Effusion 1 (2%)
Colitis 1 (2%)
Infusion-Related Reaction 1 (2%)
Pleural Effusion 1 (2%)

Table 3: Pharmacokinetic and Clinical Response
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Parameter Value
Recommended Phase Il Dose 3.6 mg/kg
Maximum Tolerated Dose Not Reached
Dose Proportional Exposure 0.4 to 3.6 mg/kg

CD40 Receptor Occupancy >90% on Peripheral )
B-cell Starting from 0.8 mg/kg
-cells

Best Response (at Recommended Phase I _ _ _
Dose) Stable Disease in 9/25 patients (36%)
ose

Experimental Protocols
Phase | Clinical Trial Design (NCT02955251)

This was an open-label, dose-escalation study to determine the recommended Phase Il dose,
maximum tolerated dose, and to evaluate the safety and pharmacokinetic profile of ABBV-428.

Patient Population: Patients with advanced solid tumors who had progressed on or were
intolerant to standard therapies.

e Dosing Regimen: ABBV-428 was administered intravenously once every 2 weeks in 28-day
cycles.

e Dose Escalation Scheme: An accelerated titration (starting at 0.01 mg/kg) and a standard
3+3 dose escalation scheme were used.

» Expansion Cohorts: Following dose escalation, expansion cohorts were enrolled for patients
with ovarian cancer and mesothelioma at the recommended Phase Il dose.

» Primary Endpoints: Safety/tolerability, pharmacokinetics, and determination of the maximum
tolerated dose/recommended Phase Il dose.

o Biomarker Analysis: Assessment of CD40 receptor occupancy on peripheral B-cells and
intratumoral immune cell infiltration.
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PTI-428 (Nesolicaftor): A CFTR Amplifier

PTI-428, also known as nesolicaftor, is an investigational, first-in-class cystic fibrosis
transmembrane conductance regulator (CFTR) amplifier.[6][7] It is being developed for the
treatment of cystic fibrosis (CF) and represents a novel therapeutic approach by targeting the
biosynthesis of the CFTR protein.

Mechanism of Action

Unlike CFTR correctors and potentiators that act on the CFTR protein, nesolicaftor works at the
level of messenger RNA (mMRNA) to increase the amount of CFTR protein produced.[6][7] The
mechanism involves the following key steps:

e Binding to PCBP1: Nesolicaftor directly binds to the poly(rC)-binding protein 1 (PCBP1).[8]

 Stabilization of CFTR mRNA: This binding event, which is enhanced in the presence of
CFTR mRNA, leads to the stabilization of the CFTR transcript.[8]

e Increased CFTR Protein Synthesis: The stabilized mRNA results in a greater production of
CFTR protein.[8]

This increased pool of CFTR protein provides more substrate for corrector and potentiator
drugs to act upon, suggesting a synergistic therapeutic potential.[9]

Signaling and Biosynthesis Pathway

The following diagram illustrates the mechanism of action of PTI-428 in the context of CFTR
protein biosynthesis.
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PTI-428 (Nesolicaftor) Mechanism of Action

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of
PTI-428.

Table 4: Preclinical Efficacy of PTI-428 in Human Bronchial
Epithelial (HBE) Cells
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Experimental Condition Outcome

Nearly doubled the total amount of functional
CFTR protein

PTI-428 Treatment

PTI-428 in combination with correctors and S ] ]
Synergistic increase in CFTR function

potentiators
Tahle 5- Clinical Trial Results for PTI-428
Trial and Patient .
. Treatment Regimen Key Outcomes

Population
8 percentage point

Phase 1/2 (NCT03251092) - Triple combination (dirocaftor, improvement in ppFEV1; 29

F508del homozygous posenacaftor, nesolicaftor) mmol/L reduction in sweat
chloride vs. placebo at day 28

] o o 5% increase in ppFEV1 from

Phase 1/2 - F508del Triple combination with high- ] ]
baseline; 19 mmol/L reduction

homozygous dose posenacaftor ) ) )
in sweat chloride from baseline

) ) Improved lung function
Phase 2 - Add-on to Orkambi 50 mg nesolicaftor

compared to Orkambi alone

Experimental Protocols
Human Bronchial Epithelial (HBE) Cell Ussing Chamber Assay

This assay is a standard method to measure ion transport across epithelial tissues.

o Cell Culture: Primary HBE cells from CF patients are cultured on permeable supports to form
a polarized monolayer.

o Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which
separates the apical and basolateral sides.

o Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the
resulting short-circuit current, which is a measure of net ion transport, is recorded.
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e Pharmacological Manipulation: CFTR function is assessed by adding a cAMP agonist (e.g.,
forskolin) to stimulate CFTR-mediated chloride secretion, followed by a CFTR inhibitor (e.g.,
CFTRIinh-172) to confirm the specificity of the current.

o PTI-428 Treatment: Cells are pre-incubated with PTI-428, alone or in combination with other
CFTR modulators, for a specified period (e.g., 24 hours) before the Ussing chamber
measurements are taken.

SC428: A Novel Androgen Receptor Inhibitor

Arecent study has identified a novel small molecule, SC428, that targets the N-terminal domain
(NTD) of the androgen receptor (AR).[10] This compound has shown potential for the treatment
of castration-resistant prostate cancer (CRPC).

Mechanism of Action

SC428 exhibits a pan-AR inhibitory effect by directly binding to the AR NTD.[10] This is
significant because current AR antagonists target the ligand-binding domain (LBD).[10]
Resistance to these therapies can arise from the emergence of AR splice variants, such as AR-
V7, which lack the LBD and are constitutively active.[10] SC428 has been shown to:

« Inhibit the transactivation of full-length AR, AR LBD mutants, and AR splice variants (AR-V7
and ARv567es).[10]

e Suppress androgen-stimulated nuclear translocation and chromatin binding of full-length AR.
[10]

e Hamper the nuclear localization and homodimerization of AR-V7.[10]

« Inhibit the in vitro proliferation and in vivo tumor growth of cancer cells expressing high levels
of AR-V7.[10]

Due to the early stage of its development, extensive quantitative data and detailed
experimental protocols for SC428 are not yet widely available in the public domain.

In conclusion, while "compound B-428" is not a standard nomenclature, the available scientific
literature points towards ABBV-428 and PTI-428 as the most likely subjects of interest for drug
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development professionals. Both represent innovative therapeutic strategies in their respective
fields of oncology and cystic fibrosis. The recently discovered SC428 also presents a promising
new approach for prostate cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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